Leu-enkephalin-arg
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49N9O8/c1-20(2)15-26(31(48)42-25(33(50)51)9-6-14-38-34(36)37)43-32(49)27(17-21-7-4-3-5-8-21)41-29(46)19-39-28(45)18-40-30(47)24(35)16-22-10-12-23(44)13-11-22/h3-5,7-8,10-13,20,24-27,44H,6,9,14-19,35H2,1-2H3,(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H,43,49)(H,50,51)(H4,36,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBHHEXPXBRSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49N9O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biology and Biosynthesis of Leu Enkephalin Arg
Proenkephalin as the Primary Precursor
Leu-enkephalin-Arg is not synthesized directly but is instead derived from a larger precursor protein known as proenkephalin. This precursor polypeptide contains multiple copies of enkephalin sequences, including one copy of Leu-enkephalin, embedded within its structure. The generation of biologically active peptides from this precursor is a highly regulated process involving both transcriptional control of the Penk gene and subsequent enzymatic processing of the proenkephalin protein.
Transcriptional Regulation of the Proenkephalin Gene (Penk)
The expression of the Penk gene is a dynamically regulated process, influenced by a variety of signaling molecules and transcription factors. This regulation allows for the synthesis of proenkephalin in a cell-specific and stimulus-dependent manner. The promoter region of the Penk gene contains several regulatory elements that serve as binding sites for transcription factors, thereby controlling the rate of gene transcription.
Key transcription factors implicated in the regulation of Penk gene expression include Fos and CREB (cAMP response element-binding protein). nih.gov Studies have shown that the induction of the Penk gene in the hippocampus during seizures is mediated by the transcription factor Fos. nih.gov In contrast, in C6 glioma cells, the induction of the Penk gene by β-adrenergic agonists appears to be primarily mediated by CREB. nih.gov The Fos family of proteins can form heterodimers with the Jun family to create the AP-1 transcription factor complex, which can then bind to specific DNA sequences within the Penk promoter to activate transcription. nih.gov
Furthermore, the regulation of the Penk gene is also influenced by hormonal signals. For instance, glucocorticoids have been shown to play a role in the developmental and nerve activity-dependent regulation of Penk gene expression in the adrenal medulla, with variations observed between different species.
Table 1: Key Transcriptional Regulators of the Proenkephalin Gene (Penk)
| Transcription Factor | Cellular Context | Regulatory Effect |
| Fos | Hippocampus (during seizures) | Induction of Penk gene expression. nih.gov |
| CREB | C6 glioma cells (β-adrenergic stimulation) | Induction of Penk gene expression. nih.gov |
| AP-1 (Fos/Jun complex) | Various | Binds to the Penk promoter to activate transcription. nih.gov |
Tissue- and Species-Specific Variations in Proenkephalin mRNA Structure
The expression and structure of proenkephalin mRNA exhibit significant variations across different tissues and species, reflecting the diverse roles of enkephalin peptides throughout the body. In mammals, proenkephalin mRNA is predominantly found in the central nervous system and the adrenal medulla. However, its expression has also been detected in various other tissues, including the gastrointestinal tract, pancreas, and gallbladder in humans.
Studies have revealed differences in the size of proenkephalin mRNA in different species and tissues. For example, in the testis of rats, a larger proenkephalin-like mRNA of approximately 1900 nucleotides has been identified, in contrast to the more commonly observed 1450-nucleotide mRNA found in the ovaries of rats, hamsters, and cattle, as well as in hamster testis. mdpi.com This variation in mRNA size suggests the possibility of alternative splicing or different transcriptional start sites, which could potentially lead to the production of proenkephalin precursors with different structures and processing pathways.
Developmental regulation is another key aspect of proenkephalin expression. High levels of proenkephalin mRNA are observed in embryonic mesenchymal tissues, which then decrease to undetectable levels shortly after birth. This transient expression pattern suggests a role for proenkephalin-derived peptides in tissue development and maturation.
Post-Translational Processing of Proenkephalin Protein
Following the translation of proenkephalin mRNA into the proenkephalin protein, a series of post-translational modifications are required to liberate the biologically active this compound and other enkephalin peptides. This processing occurs within the secretory pathway, primarily in the trans-Golgi network and secretory granules, and is carried out by a specific set of enzymes.
Enzymatic Cleavage Mechanisms
The liberation of enkephalin sequences from the proenkephalin precursor involves a two-step enzymatic cleavage process. The first step is the endoproteolytic cleavage at specific sites within the precursor protein, which is followed by the exoproteolytic removal of basic amino acid residues from the C-terminus of the resulting peptide intermediates.
The initial cleavage of proenkephalin is mediated by a family of calcium-dependent serine endoproteases known as prohormone convertases (PCs). Two key members of this family, PC1 (also known as PC3) and PC2, play crucial roles in proenkephalin processing. nih.govlsuhsc.edu These enzymes recognize and cleave at the C-terminal side of pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg, Lys-Lys, Arg-Lys) that flank the enkephalin sequences within the proenkephalin molecule. lsuhsc.edu
Studies have demonstrated that PC1 and PC2 exhibit different cleavage specificities for proenkephalin, leading to the generation of distinct sets of intermediate peptides. nih.gov PC1 tends to produce larger intermediate-sized processing products, while PC2 is more efficient at generating the smaller, mature enkephalin peptides, including Met-enkephalin-Arg-Phe, Met-enkephalin-Arg-Gly-Leu, and Leu-enkephalin. nih.gov This differential processing by PC1 and PC2 contributes to the tissue-specific patterns of enkephalin peptide production. nih.gov
Table 2: Prohormone Convertase Cleavage of Proenkephalin
| Enzyme | Primary Cleavage Products | Functional Outcome |
| Prohormone Convertase 1 (PC1) | Intermediate-sized enkephalin-containing peptides (e.g., Peptide B). nih.gov | Initiates proenkephalin processing, generating precursors for further cleavage. |
| Prohormone Convertase 2 (PC2) | Mature enkephalin peptides (e.g., Met-enkephalin-Arg-Phe, Leu-enkephalin). nih.gov | More complete processing of proenkephalin to yield biologically active peptides. nih.gov |
Following the endoproteolytic cleavage by prohormone convertases, the resulting peptide intermediates often possess C-terminal basic amino acid extensions. The removal of these basic residues is essential for the full biological activity of the enkephalin peptides. This crucial step is catalyzed by Carboxypeptidase E (CPE), also known as enkephalin convertase. nih.govwikipedia.orgduke.edunih.gov
CPE is a zinc-dependent exopeptidase that specifically cleaves C-terminal arginine and lysine residues from peptide intermediates. wikipedia.org It functions optimally at an acidic pH, which is characteristic of the environment within secretory granules where the final stages of peptide processing occur. nih.gov The sequential action of prohormone convertases and CPE ensures the precise and efficient generation of mature, biologically active this compound and other enkephalin peptides from the proenkephalin precursor.
Specific this compound Generating Enzymes
The generation of this compound from its precursor, proenkephalin, is primarily accomplished by the action of prohormone convertases (PCs), a family of serine endopeptidases. Specifically, research has identified Prohormone Convertase 2 (PC2) as a key enzyme in the processing of proenkephalin. In experimental models using co-expression of human proenkephalin and various convertases, PC2 was shown to be more effective than Prohormone Convertase 1 (PC1/PC3) at generating smaller, active opioid peptides, including free Leu-enkephalin. This suggests that PC2 is capable of making the necessary initial cleavages in the proenkephalin molecule to liberate Leu-enkephalin-containing intermediates.
Following the initial endoproteolytic cleavage by enzymes like PC2, the resulting peptide intermediate, which has basic residues (like arginine or lysine) at its C-terminus, is then acted upon by Carboxypeptidase E (CPE), also known as enkephalin convertase. This exopeptidase specifically removes these C-terminal basic residues to produce the final bioactive peptide. Therefore, the formation of this compound is a critical intermediate step, representing the product of PC activity before the final processing by CPE. Another enzyme, prohormone thiol protease, has also been implicated in the processing of proenkephalin at various basic amino acid sites.
The coordinated action of these enzymes ensures the precise liberation of enkephalin-containing peptides from the larger precursor molecule.
Role of Paired Basic Amino Acid Residues as Proteolytic Processing Sites
The proteolytic processing of proenkephalin into smaller peptides, including this compound, is guided by the presence of specific cleavage signals within the precursor protein sequence. These signals are typically pairs of basic amino acid residues, such as Lys-Arg, Arg-Arg, Lys-Lys, and in some cases, a single arginine residue. These paired basic residues act as recognition sites for prohormone convertases like PC1 and PC2.
The Leu-enkephalin sequence within human proenkephalin is flanked by such paired basic residues, signaling for its excision. The general mechanism involves an initial cleavage by a trypsin-like endopeptidase, such as PC2, at the C-terminal side of the paired basic residues. This action liberates a peptide intermediate with one or two basic amino acids still attached to its C-terminus, such as this compound.
Subsequent removal of these C-terminal basic residues is carried out by a carboxypeptidase B-like enzyme, namely Carboxypeptidase E (CPE). The specificity of these processing enzymes for paired basic residues ensures the accurate and efficient generation of biologically active peptides from their inactive precursors. The structural context of these cleavage sites, beyond just the specific pair of basic residues, may also play a role in determining the cleavage specificity of the processing enzymes.
Formation of this compound as a Bioconverted Metabolite (e.g., from Dynorphin)
While proenkephalin is a primary source of Leu-enkephalin, this opioid peptide can also be generated from a different precursor, prodynorphin. The prodynorphin protein contains three Leu-enkephalin sequences within the structures of α-neo-endorphin, dynorphin A, and dynorphin B. This indicates that Leu-enkephalin and its intermediates can be products of dynorphin metabolism.
Evidence suggests that in certain brain regions, such as the substantia nigra, Leu-enkephalin is primarily derived from the processing of prodynorphin. nih.gov Studies have identified endopeptidases in human spinal cord that can process dynorphins to release Leu-enkephalin and its C-terminally extended forms, including this compound and this compound-Arg. nih.gov
For instance, the processing of dynorphin A(1-8) by enzymes present in rat central nervous tissue has been shown to yield Leu-enkephalin. nih.gov This conversion is thought to involve metalloendopeptidases. The processing of larger dynorphin peptides by specific endopeptidases at paired basic residues would initially generate C-terminally extended intermediates like this compound, which are then further processed to Leu-enkephalin. This dynorphinergic pathway for Leu-enkephalin production highlights the complexity and multiple routes involved in the biosynthesis of this opioid peptide. nih.gov
Enzymatic Degradation and Metabolism of Leu Enkephalin Arg
Key Enkephalinase Enzymes Involved in Leu-Enkephalin-Arg Hydrolysis
The metabolism of this compound involves several key enzymes that target different sites within the peptide sequence. These include aminopeptidases, endopeptidases, and carboxypeptidases.
Aminopeptidase-N (APN)
Aminopeptidase-N (APN), also known as CD13, is a membrane-bound zinc metallopeptidase that catalyzes the cleavage of single amino acids from the N-terminus of various peptides. In the context of enkephalin metabolism, APN is a principal enzyme responsible for hydrolyzing the Tyr¹-Gly² bond. The degradation of Leu-enkephalin by neuroblastoma cell suspensions yields Tyrosine (Tyr) as the primary metabolite, a process that is inhibited by the aminopeptidase inhibitor bestatin nih.gov. While detailed kinetic studies specifically on this compound are limited, Arg(0)-Leu-enkephalin is a known substrate for this class of enzyme molsoft.commolsoft.comnih.gov. The primary action of APN on this compound is the removal of the N-terminal tyrosine, which is essential for its opioid activity, thereby resulting in the inactive fragment Gly-Gly-Phe-Leu-Arg. In rat plasma, the combined action of an aminopeptidase and angiotensin-converting enzyme accounts for the vast majority of Leu-enkephalin hydrolysis nih.gov.
Neutral Endopeptidase (NEP)
Neutral Endopeptidase (NEP), also referred to as neprilysin or enkephalinase, is a crucial membrane-bound zinc metalloendopeptidase involved in the inactivation of numerous signaling peptides. Its classical role in opioid metabolism is the cleavage of the Gly³-Phe⁴ bond of enkephalins nih.gov. Studies on the related extended peptide, Met-enkephalin-Arg-Phe (MERF), have shown that its degradation in striatal slices is mediated in part by an "enkephalinase" activity that is sensitive to the NEP inhibitor thiorphan nih.gov. This indicates that NEP can hydrolyze larger enkephalin-containing peptides. By analogy, NEP is understood to cleave the Gly³-Phe⁴ bond of this compound, producing the fragments Tyr-Gly-Gly and Phe-Leu-Arg. This action effectively terminates the peptide's signaling capability.
Dipeptidyl Peptidase-3 (DPP3)
Dipeptidyl Peptidase-3 (DPP3) is a zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of various oligopeptides and has been implicated in pain signaling and blood pressure regulation researchgate.net. While DPP3 is known to hydrolyze Leu-enkephalin and Met-enkephalin, its activity on C-terminally extended variants appears to be significantly different researchgate.netstring-db.org. Research on an enzyme identified as "enkephalinase B," a dipeptidyl aminopeptidase from rat brain, showed that while it effectively hydrolyzed Leu-enkephalin, enkephalin-related peptides such as this compound were hardly, or not at all, hydrolyzed researchgate.net. This suggests that the C-terminal arginine extension in this compound sterically hinders or otherwise prevents effective binding and cleavage by DPP3, making it a minor, if not negligible, pathway for the degradation of this specific peptide.
Carboxypeptidase-A6 (CPA-6)
Carboxypeptidase-A6 (CPA-6) is a member of the M14 metallocarboxypeptidase family that is secreted and can bind to the extracellular matrix. These enzymes function by removing C-terminal amino acid residues from peptides and proteins. CPA-6 is known to cleave the C-terminal residue from peptides such as Met-enkephalin-Arg-Phe and has been shown to act on [Leu]enkephalin-Arg-Arg nactem.ac.uk. This substrate specificity strongly indicates that CPA-6 is capable of hydrolyzing this compound. The enzymatic action involves the cleavage of the C-terminal arginine residue (Arg⁶), resulting in the formation of Leu-enkephalin. This metabolic step represents a conversion rather than solely an inactivation, as the product, Leu-enkephalin, is itself a potent opioid agonist. This pathway is analogous to the action of "enkephalin convertase," a carboxypeptidase B-like enzyme found in adrenal chromaffin granules that specifically converts C-terminally extended enkephalins (like [Leu]enkephalin-Arg) into their pentapeptide forms pnas.org.
Angiotensin-Converting Enzyme (ACE) Activity
Angiotensin-Converting Enzyme (ACE) is a dipeptidyl carboxypeptidase that plays a central role in the renin-angiotensin system. Beyond its primary function, ACE is also significantly involved in the metabolism of enkephalins, including this compound. ACE catalyzes the hydrolysis of the Phe⁵-Arg⁶ bond, cleaving the C-terminal dipeptide Leu-Arg to produce the inactive fragment Tyr-Gly-Gly-Phe. Studies using crude membrane preparations from neuroblastoma cells have demonstrated that the formation of the Tyr-Gly-Gly fragment from Leu-enkephalin degradation is inhibited by the ACE-specific inhibitor captopril nih.gov. The hydrolysis of various enkephalin congeners by the distinct N- and C-domains of ACE has been investigated, confirming its role in their metabolism nih.gov.
A significant finding in the metabolism of this compound is its markedly higher susceptibility to ACE compared to its pentapeptide counterpart, Leu-enkephalin. In studies of human cerebrospinal fluid, this compound was degraded at a rate approximately 10-fold higher than that of Leu-enkephalin. This rapid degradation was attributed to an enzyme activity with characteristics markedly similar to ACE. This indicates that this compound is a much better substrate for ACE than Leu-enkephalin is. This preferential and rapid cleavage by ACE suggests that it is a primary route for the inactivation of this compound in certain biological compartments.
Data Tables
Table 1: Enzymatic Cleavage of this compound
| Enzyme | Cleavage Site (Bond) | Primary Metabolites |
|---|---|---|
| Aminopeptidase-N (APN) | Tyr¹ - Gly² | Tyr and Gly-Gly-Phe-Leu-Arg |
| Neutral Endopeptidase (NEP) | Gly³ - Phe⁴ | Tyr-Gly-Gly and Phe-Leu-Arg |
| Dipeptidyl Peptidase-3 (DPP3) | Minimal to no hydrolysis | N/A |
| Carboxypeptidase-A6 (CPA-6) | Leu⁵ - Arg⁶ | Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Arg |
| Angiotensin-Converting Enzyme (ACE) | Phe⁴ - Leu⁵ | Tyr-Gly-Gly-Phe and Leu-Arg |
Table 2: Comparative Degradation by Angiotensin-Converting Enzyme (ACE)
| Substrate | Relative Degradation Rate by ACE-like Activity | Notes |
|---|---|---|
| This compound | ~10-fold higher | Comparison performed in human cerebrospinal fluid. This compound is a preferred substrate for ACE. |
| Leu-enkephalin | Baseline (1x) |
Inhibitor Effects on ACE-mediated Degradation (e.g., MK-421)
Angiotensin-converting enzyme (ACE) has been identified as a key enzyme in the metabolism of C-terminally extended enkephalins. Studies on structurally similar peptides, such as Met-enkephalin-Arg-Phe, have demonstrated that ACE plays a significant role in their breakdown. The degradation of this heptapeptide (B1575542) in rat striatal synaptosomal membranes was shown to be mediated by ACE, and this process was effectively inhibited by low concentrations of the ACE inhibitor MK-421 nih.gov. This suggests that this compound is also a likely substrate for ACE and that its degradation would be similarly inhibited by MK-421. The cleavage of Met-enkephalin-Arg-Phe by ACE results in the formation of Met-enkephalin and the dipeptide Arg-Phe nih.gov. It is therefore probable that ACE cleaves the Phe-Leu bond of this compound.
Analysis of Degradation Products and Pathways
The degradation of this compound proceeds via specific enzymatic cleavage, resulting in smaller peptide fragments and amino acids. In human cerebrospinal fluid (CSF), this compound is degraded at a rate approximately 10 times higher than that of Leu-enkephalin. The primary degradation products identified in CSF are Tyr-Gly-Gly-Phe and Leu-Arg core.ac.uk. This cleavage pattern is indicative of an ACE-like enzymatic activity, which preferentially cleaves dipeptides from the C-terminus of peptides.
In contrast, the degradation of the parent pentapeptide, Leu-enkephalin, in rat striatal synaptosomal membranes is primarily mediated by an aminopeptidase, which cleaves the N-terminal tyrosine, yielding Tyr and the tetrapeptide Gly-Gly-Phe-Leu nih.gov. A secondary cleavage at the Gly-Phe bond by a non-aminopeptidase enkephalinase has also been observed nih.gov. This highlights that the C-terminal arginine extension in this compound significantly influences its metabolic pathway, making it a preferred substrate for ACE-like enzymes over aminopeptidases in certain tissues.
Endogenous Inhibitors of Enkephalin-Degrading Enzymes (e.g., Spinorphin)
The enzymatic degradation of enkephalins is modulated by endogenous inhibitor peptides. One such inhibitor is spinorphin, a heptapeptide isolated from the bovine spinal cord nih.gov. Spinorphin has been shown to inhibit several enkephalin-degrading enzymes purified from monkey brain, including aminopeptidase, dipeptidyl aminopeptidase, and angiotensin-converting enzyme (ACE) nih.gov. Given that ACE is a key enzyme in the degradation of this compound, spinorphin is expected to protect this hexapeptide from breakdown, thereby prolonging its biological activity. The inhibitory activities of spinorphin against various enkephalin-degrading enzymes are detailed in the table below.
| Enzyme | Inhibitory Activity (IC50) µg/mL |
|---|---|
| Aminopeptidase | 3.3 |
| Dipeptidyl Aminopeptidase | 1.4 |
| Angiotensin-Converting Enzyme | 2.4 |
| Enkephalinase | 10 |
Table 1: Inhibitory activity of Spinorphin on enkephalin-degrading enzymes purified from monkey brain nih.gov.
Metabolic Pathways Specificity in Different Tissues (e.g., Striatal Synaptosomal Membranes vs. Cerebrospinal Fluid)
The metabolism of this compound demonstrates considerable tissue specificity, with different enzymatic pathways predominating in different environments.
In striatal synaptosomal membranes , the degradation of the closely related pentapeptide Leu-enkephalin is primarily driven by aminopeptidase activity, leading to the release of tyrosine nih.gov. While ACE is present in this tissue, it appears to have a lower affinity for the pentapeptide enkephalin nih.gov. However, for C-terminally extended enkephalins like Met-enkephalin-Arg-Phe, ACE becomes the primary degrading enzyme nih.gov. By inference, in the striatum, this compound degradation is likely to be significantly mediated by ACE.
Opioid Receptor Interactions and Signal Transduction of Leu Enkephalin Arg
Binding Affinity and Selectivity for Opioid Receptor Subtypes
Opioid receptors are classified into three main subtypes: delta (DOPr), mu (MOPr), and kappa (KOPr). Leu-enkephalin and its analogs, including Dalargin, exhibit varying affinities and selectivities for these receptors.
Dalargin, a notable analog of Leu-enkephalin incorporating an arginine residue, is characterized as a potent agonist at the delta opioid receptor (DOPr) chemsrc.com. Leu-enkephalin itself demonstrates high affinity for δ receptors, with reported binding affinity (Ki) values typically ranging from 3.4 to 18.9 nM caymanchem.commedchemexpress.comchemsrc.com. This indicates a strong interaction with the DOPr. Leu-enkephalin exhibits agonistic actions at this receptor, often with a greater preference for DOPr compared to other opioid receptor subtypes ebi.ac.ukwikipedia.org.
Leu-enkephalin also interacts with the mu opioid receptor (MOPr), exhibiting agonistic actions ebi.ac.ukwikipedia.org. The binding affinity for Leu-enkephalin at MOPr is approximately 3.4 nM caymanchem.com, though it generally shows less affinity for MOPr than for DOPr sigmaaldrich.comsigmaaldrich.com. Modifications to the Leu-enkephalin structure, such as substitutions at the Phenylalanine (Phe) residue at position 4, can influence its selectivity and bias towards both δOR and μOR biorxiv.org. Specific binding data for Dalargin at MOPr is not extensively detailed in the provided search results.
The interaction of Leu-enkephalin with the kappa opioid receptor (KOPr) is characterized by very low affinity ebi.ac.ukwikipedia.orgsigmaaldrich.comsigmaaldrich.com. It has been observed to have little to no significant effect on this receptor subtype ebi.ac.ukwikipedia.org. While "Leu-enkephalin-Arg" has been mentioned in the context of nonspecific binding to kappa receptors, this suggests a minimal or negligible interaction uj.edu.pl.
Mechanisms of Receptor Activation
Upon binding to their respective opioid receptors, this compound and related peptides initiate intracellular signaling cascades. These pathways are characteristic of G protein-coupled receptor (GPCR) activation.
The activation of opioid receptors by peptides like this compound analogs and Leu-enkephalin involves the coupling to inhibitory G proteins, specifically Gi/o proteins researchgate.netacs.orgnih.gov. This interaction leads to the activation of the Gi protein, which subsequently causes the dissociation of its inhibitory Gαi subunit mdpi.com. This subunit then acts to modulate downstream effectors within the cell.
A primary downstream effect of Gi protein activation by opioid receptor agonists is the inhibition of adenylate cyclase activity mdpi.comnih.gov. Leu-enkephalin has been demonstrated to inhibit striatal adenylate cyclase activity by approximately 23-27% nih.gov. This inhibitory process is dependent on the presence of GTP nih.gov and appears to affect signaling pathways proximal to the synthesis of cyclic adenosine (B11128) monophosphate (cAMP) mdpi.com. This reduction in cAMP levels is a key mechanism through which opioid peptides exert their cellular effects.
Compound Names Mentioned:
| Compound Name | Description |
| This compound | A peptide analog of Leu-enkephalin with an arginine residue. |
| Dalargin | A specific analog: (D-Ala2)-Leu-Enkephalin-Arg trifluoroacetate (B77799) salt. |
| Leu-enkephalin | Endogenous opioid peptide (Tyr-Gly-Gly-Phe-Leu). |
| Met-enkephalin | Endogenous opioid peptide (Tyr-Gly-Gly-Phe-Met). |
| Met-enkephalin-Arg-Phe | An extended opioid peptide derived from proenkephalin. |
| Met-enkephalin-Arg-Gly-Leu | An extended opioid peptide derived from proenkephalin. |
| Dynorphin | A class of opioid peptides derived from prodynorphin. |
| β-endorphin | An endogenous opioid peptide derived from proopiomelanocortin. |
| U-50,488 | A selective kappa opioid receptor (KOR) agonist. |
| U-69,593 | A selective kappa opioid receptor (KOR) agonist. |
| Salvinorin A | A potent kappa opioid receptor (KOR) agonist. |
| DAMGO | A synthetic mu opioid receptor agonist ([D-Ala2,NMePhe4,Gly5-ol]enkephalin). |
| DSLET | A delta opioid receptor selective ligand ([D-Ser2,D-Leu5]enkephalin-Thr). |
| Naltrindole | A delta opioid receptor selective antagonist. |
Opioid Receptor Binding Affinities
| Receptor Subtype | Leu-enkephalin Binding Affinity (Ki, nM) | Dalargin (this compound analog) |
| Delta (DOPr) | 3.4 - 18.9 | Potent agonist |
| Mu (MOPr) | 3.4 | Not specified |
| Kappa (KOPr) | >1,000 | Not specified |
Physiological and Pathophysiological Roles of Leu Enkephalin Arg
Neurophysiological Functions
The neurophysiological functions of Leu-enkephalin-Arg are multifaceted, reflecting its widespread distribution throughout the central nervous system. It acts as a critical signaling molecule, influencing everything from pain perception to hormonal stress responses.
One of the most well-characterized functions of enkephalins is their pivotal role in the modulation of pain, a process known as antinociception. nih.govnih.gov They are a key component of the body's natural analgesic system, helping to control and reduce the sensation of pain.
The dorsal horn of the spinal cord is a critical site for the processing of pain signals (nociception) transmitted from the peripheral nervous system to the brain. nih.gov Enkephalins, including this compound, are densely located in this region, particularly in laminae I, II, III, and V, which are heavily involved in processing nociceptive information. nih.govnih.govnih.gov They exert their analgesic effects by inhibiting the transmission of these pain signals. This can occur through both presynaptic and postsynaptic mechanisms. nih.gov Presynaptically, they can reduce the release of pain-signaling neurotransmitters from the terminals of primary afferent neurons. Postsynaptically, they can hyperpolarize the dorsal horn neurons that project to the brain, making them less likely to fire and transmit the pain signal to higher centers. nih.gov
This compound plays a crucial role in modulating pain by controlling the release of several key neurotransmitters involved in nociceptive transmission. By binding to opioid receptors on the presynaptic terminals of primary afferent neurons, enkephalins inhibit the release of excitatory neurotransmitters that are fundamental to the propagation of pain signals. nih.govmdpi.com
Key neurotransmitters regulated by enkephalins include:
Glutamate: The primary excitatory neurotransmitter in the CNS. Enkephalins can suppress its release, thereby reducing the excitation of second-order neurons in the pain pathway. mdpi.com
Substance P: A neuropeptide that is strongly implicated in the transmission of intense pain signals and in promoting inflammatory responses. elifesciences.orgelifesciences.org Enkephalins effectively block its release in the dorsal horn. mdpi.comresearchgate.net
Calcitonin Gene-Related Peptide (CGRP): Another neuropeptide co-released with Substance P that contributes to pain transmission and neurogenic inflammation. elifesciences.orgelifesciences.org Its release is also inhibited by the action of enkephalins. mdpi.comresearchgate.net
The table below summarizes the regulatory effect of this compound on these key neurotransmitters in the context of pain modulation.
| Neurotransmitter | Primary Role in Nociception | Effect of this compound Binding |
| Glutamate | Major excitatory neurotransmitter; enhances transmission of pain signals. | Inhibition of release mdpi.com |
| Substance P | Transmits intense pain signals; involved in neurogenic inflammation. elifesciences.orgelifesciences.org | Inhibition of release mdpi.comresearchgate.net |
| CGRP | Potent vasodilator; involved in pain transmission and inflammation. elifesciences.orgelifesciences.org | Inhibition of release mdpi.comresearchgate.net |
Enkephalins are significantly involved in the regulation of the body's response to stress. nih.govnih.gov Studies have shown that exposure to stressors can lead to changes in the levels of Leu-enkephalin in various brain regions, suggesting its role in adapting to stressful situations. elifesciences.orgnih.govbiorxiv.org The synthetic analogue Dalargin (Tyr-D-Ala-Gly-Phe-Leu-Arg) has demonstrated notable stress-protective effects in experimental models of chronic stress. umk.plresearchgate.net
The Hypothalamic-Pituitary-Adrenal (HPA) axis is the central neuroendocrine system that governs the body's reaction to stress. nih.govyoutube.com When a stressor is perceived, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal glands to release cortisol, the primary stress hormone. youtube.com
Enkephalins, including this compound, can modulate this cascade. They are found in neuropeptidergic terminals that innervate the paraventricular nucleus (PVN) of the hypothalamus, the site of CRH release. nih.gov Research indicates that enkephalins can inhibit the secretion of CRH from the hypothalamus. mdpi.com This inhibitory action serves as a crucial regulatory mechanism, preventing the over-activation of the HPA axis during both acute and chronic stress. mdpi.com By dampening the HPA axis response, this compound contributes to maintaining homeostasis and mitigating the potentially damaging effects of a prolonged stress response.
Stress Response Regulation
Behavioral and Neuroendocrine Aspects of Stress Adaptation
The endogenous opioid system, including peptides like this compound, plays a crucial role in the body's response to stress. Enkephalins are considered anti-stress molecules, helping to modulate the physiological and behavioral consequences of stressful stimuli. Their involvement is complex, influencing both the immediate reaction to a stressor and the long-term adaptation processes.
Research indicates that exposure to acute stress triggers the release of enkephalins in various brain regions. This release is part of a neurochemical cascade aimed at mitigating the detrimental effects of stress and restoring homeostasis. The activation of enkephalinergic neurons during acute stress has been observed in areas like the nucleus accumbens shell, suggesting a role in gating the stress response.
Studies have shown that enkephalins can influence stress-coping behaviors. For instance, in animal models, the administration of Leu-enkephalin has been found to affect avoidance conditioning, a behavioral paradigm used to study learning and memory under stressful conditions. These effects appear to be mediated by both central and peripheral mechanisms, highlighting the widespread influence of enkephalins on the stress response.
From a neuroendocrine perspective, enkephalins interact with the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system. They can modulate the release of stress hormones, such as corticosteroids, from the adrenal glands. By exerting an inhibitory influence on certain components of the HPA axis, enkephalins can help to regulate the intensity and duration of the hormonal stress response, preventing excessive or prolonged activation that can be detrimental to health.
Changes in Brain Regional Concentrations Under Stress
The concentration of enkephalins in specific brain regions is dynamically altered in response to stress, reflecting their active role in stress adaptation. Research using animal models has demonstrated that different types of stressors can lead to distinct changes in Leu-enkephalin levels in various brain areas.
For example, studies have investigated the effects of stressors such as environment-induced conditioned suppression of motility and forced swimming. In response to environment-induced conditioned suppression of motility, a significant decrease in Leu-enkephalin concentration has been observed in the hypothalamus mdpi.com. Following forced swimming-induced immobility, a significant decrease in Leu-enkephalin levels was found in both the hypothalamus and the pituitary gland mdpi.com.
More recent and highly sensitive techniques have allowed for the real-time measurement of enkephalin release during acute stress. For instance, experimenter handling, a mild stressor for rodents, has been shown to drive the release of both Met-enkephalin and Leu-enkephalin in the nucleus accumbens shell researchgate.netnih.gov. These studies provide direct evidence for the dynamic involvement of enkephalins in the immediate response to stressful events.
The following table summarizes findings on the changes in Leu-enkephalin concentrations in different brain regions of mice under acute stress conditions.
| Brain Region | Stressor | Change in Leu-enkephalin Concentration | Reference |
|---|---|---|---|
| Hypothalamus | Environment-induced conditioned suppression of motility | Significant decrease | mdpi.com |
| Hypothalamus | Forced swimming-induced immobility | Significant decrease | mdpi.com |
| Pituitary | Forced swimming-induced immobility | Significant decrease | mdpi.com |
| Nucleus Accumbens Shell | Experimenter handling (acute stress) | Increased release | researchgate.netnih.gov |
These regional changes in Leu-enkephalin concentration are thought to be a critical component of the neural circuitry that governs behavioral and physiological responses to stress.
Involvement in Reward Pathways and Emotional Regulation
The enkephalin system is intricately linked with the brain's reward pathways and plays a significant role in emotional regulation. While specific research on this compound is limited, the broader family of enkephalins and their precursor, prodynorphin, are known to modulate the activity of key reward circuits.
Enkephalins are highly expressed in the reward pathway and can influence neurotransmission to regulate behaviors associated with reward, such as drug-taking and drug-seeking behaviors. The mesolimbic dopamine pathway, a crucial component of the reward system, is modulated by enkephalins.
With regard to emotional regulation, enkephalins are involved in modulating mood and affective states. The physiological control of emotion-related behaviors is thought to involve the activation of delta opioid receptors by endogenous opioid peptides.
Contribution to Motor Control
The basal ganglia are a group of subcortical nuclei critical for motor control, and the enkephalin system is a key neuromodulator within these circuits. While direct evidence for the role of this compound is not extensively detailed, the involvement of enkephalins and their precursor, prodynorphin, in motor function is well-established.
Enkephalins are found in the striatum, a major input nucleus of the basal ganglia. They are predominantly expressed in a population of neurons that form the "indirect pathway" of the basal ganglia, which is involved in inhibiting movement. By modulating the activity of these neurons, enkephalins can influence motor output.
Changes in the enkephalin system have been implicated in movement disorders. For instance, alterations in the levels of enkephalin precursors have been observed in animal models of Parkinson's disease.
Neuroprotection and Synaptic Plasticity
Emerging evidence suggests that endogenous opioid peptides, including enkephalins, may have neuroprotective properties and can influence synaptic plasticity, the cellular basis of learning and memory.
In terms of neuroprotection, studies have explored the effects of enkephalin analogues in models of neuronal injury. For example, a non-opiate analogue of Leu-enkephalin containing Arginine (Phe-D-Ala-Gly-Phe-Leu-Arg) has been shown to reduce the generation of superoxide anion-radicals and decrease the number of p53-positive cells (a marker of cell stress and apoptosis) in primary cultures of pulmonary fibroblasts exposed to oxidative stress doi.org. This suggests a potential cytoprotective role for this peptide.
Regarding synaptic plasticity, the components of the endogenous opioid system are positioned to modulate the synaptic changes that underlie learning and memory. Opioid receptors are located on presynaptic and postsynaptic terminals in brain regions critical for synaptic plasticity, such as the hippocampus. While the specific role of this compound in synaptic plasticity is an area for further research, the broader enkephalin system is known to influence these processes.
Association with Neurological Conditions (e.g., L-DOPA-Induced Dyskinesia)
Alterations in the enkephalin and dynorphin systems within the basal ganglia have been strongly implicated in the pathophysiology of L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term dopamine replacement therapy in Parkinson's disease.
Studies in animal models of Parkinson's disease have shown that chronic L-DOPA treatment leading to dyskinesia is associated with changes in the expression of proenkephalin and prodynorphin mRNA in the striatum. Specifically, levels of preproenkephalin (the precursor to Leu-enkephalin) and prodynorphin (the precursor to this compound) mRNA are often found to be elevated in the dopamine-denervated striatum of dyskinetic animals pnas.org.
Systemic and Peripheral Involvement
While much of the research on this compound and related peptides has focused on their roles within the central nervous system, there is also evidence for their presence and function in peripheral tissues and the systemic circulation.
Enkephalins are distributed in peripheral neuronal and paraneuronal elements nih.gov. They have been identified in the gastrointestinal tract, where they are involved in regulating motility nih.gov. Specifically, enkephalins can slow gastrointestinal transit time by interacting with opioid receptors in the enteric nervous system.
Furthermore, enkephalins have been implicated in the modulation of the immune system. Immune cells can both produce and respond to opioid peptides, suggesting a role for enkephalins in neuro-immune communication. For example, Met-enkephalin has been shown to have immunomodulatory effects on various immune cells nih.gov.
Studies on the peripheral actions of Leu-enkephalin have suggested that it may have a primary site of action outside the blood-brain barrier for certain effects, such as the modulation of avoidance conditioning. This indicates that systemically circulating or peripherally released enkephalins can have significant physiological effects independent of their actions within the brain.
The presence of enkephalins and their precursors in the heart and their activation in response to cardiac injury and heart failure also point to a significant role in cardiovascular pathophysiology.
Immune System Modulation
This compound and related endogenous opioid peptides play a significant role in modulating the immune system. Their influence extends from direct expression in immune cells to the regulation of cellular proliferation, differentiation, cytokine release, and migration.
Expression in Immune Cells (T-lymphocytes, Monocytes)
Research has demonstrated that immune cells are a source of endogenous opioid peptides. Specifically, peptides derived from the precursor molecule pro-enkephalin A are produced and secreted by human peripheral blood T-cells and monocytes. nih.gov The synthesis of these enkephalins can be induced in monocytes by stimulation with lipopolysaccharide and in T-cells following stimulation with certain mitogenic monoclonal antibodies. nih.gov Further evidence indicates that mouse CD4+ T lymphocytes express high levels of mRNA that encodes for enkephalins. nih.gov This endogenous production suggests that these peptides can act locally in an autocrine or paracrine fashion to regulate immune responses.
Effects on Immune Cell Proliferation and Differentiation (e.g., B- and T-cells, T helper, T cytotoxic cells)
The influence of enkephalins on immune cell proliferation is complex and appears to be regulatory in nature. Studies have shown that blocking the endogenous production of Met-enkephalin and related peptides in T-cell cultures results in an enhancement of the proliferative response. nih.gov This finding suggests that these opioid peptides may function to restrain or modulate the extent of T-cell proliferation, acting as a potential negative feedback signal during an immune response.
Furthermore, a correlation has been observed between cellular differentiation and enkephalin content. In studies using neuroblastoma x glioma hybrid cells, the induction of differentiation led to a more than two-fold increase in the cellular concentration of both Leu-enkephalin and Met-enkephalin. nih.gov This suggests that the expression of these peptides is linked to the maturation state of cells.
Stimulation of Proinflammatory Cytokine Release (e.g., IL-6)
Enkephalins have been shown to stimulate the release of proinflammatory cytokines from immune cells. In cultures of human monocytes, endogenous enkephalins play a crucial role in the secretion of Interleukin-6 (IL-6). nih.gov When the production of these peptides was blocked, a corresponding inhibition of monocyte IL-6 secretion was observed. nih.gov The subsequent addition of synthetic Met-enkephalin to these cultures was able to reverse the inhibition, confirming the stimulatory role of the peptide on IL-6 production. nih.gov
Similarly, both Leu-enkephalin and Met-enkephalin have been found to increase the release of another proinflammatory cytokine, Interleukin-1 beta (IL-1β), from mixed glial cell cultures. nih.gov
Influence on Monocyte, Lymphocyte, and Neutrophil Migration
Endogenous opioid peptides can influence the movement and migration of immune cells. Research has shown that physiological concentrations of Met-enkephalin and certain synthetic enkephalins act as stimulants for the in vitro migration of pre-B acute lymphoblastoid leukemia cells, a line of cancerous lymphocytes. nih.gov This effect was reversible by the opioid receptor antagonist naloxone, indicating a receptor-mediated process. nih.gov During inflammatory processes, opioid-containing leukocytes are known to cross the endothelial barrier and move to the site of tissue damage, suggesting a role for these peptides in directing immune cell trafficking to areas of inflammation. mdpi.com
Cardioprotective Effects (e.g., via Non-Opioid Analogues and Nitric Oxide System)
A non-opioid analogue of Leu-enkephalin, Phe-D-Ala-Gly-Phe-Leu-Arg, has demonstrated notable cardioprotective effects, particularly in the context of hypoxia. The mechanism of this protection is linked to the nitric oxide (NO) system. The presence of the C-terminal amino acid Arginine is significant, as it is a substrate for NO synthase. Studies suggest that the cytoprotective effect of this analogue involves the activation of NO synthase.
Regulation of Gastrointestinal Motility and Secretion
The mechanism involves the interaction of enkephalins with opioid receptors located on the nerve circuits of the enteric nervous system. mdpi.com This interaction leads to an inhibition of neurotransmitter release from myenteric neurons, which disrupts the coordinated patterns of muscle contraction and relaxation required for propulsive motility, such as peristalsis. nih.gov This modulatory action on neuronal excitability ultimately results in a decrease in both propulsive movement and colonic secretion. nih.govnih.gov
Involvement in Wound Healing Processes
Leu-enkephalin and its derivatives, including those with arginine extensions, play a significant role in the complex process of wound healing. These opioid peptides contribute to tissue repair and regeneration through various mechanisms, including the stimulation of cell proliferation, migration, and the modulation of the extracellular matrix.
Research has demonstrated that Leu-enkephalin promotes wound repair by influencing the dynamics of hemidesmosomes, which are crucial for anchoring epithelial cells to the underlying basement membrane. benthamscience.com It also enhances the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes essential for the breakdown and remodeling of the extracellular matrix, a critical step in cell migration and tissue reorganization during healing. benthamscience.com This process is mediated through the activation of the δ-opioid receptor and subsequent signaling pathways involving Erk, P90(RSK), and Elk-1. benthamscience.com
A synthetic analog of Leu-enkephalin, the hexapeptide dalargin (Tyr-D-Ala-Gly-Phe-Leu-Arg), has been shown to stimulate the healing of skin wounds. nih.gov Studies in various animal models have revealed that dalargin accelerates proliferation, leading to an increase in fibroblast mitoses. nih.gov It also promotes earlier and more active growth of vascular elements, rapid maturation of granulation tissue, and accelerated epithelialization, all of which are vital for efficient wound closure. nih.gov
Furthermore, derivatives of Leu-enkephalin have been found to promote wound healing and reduce scar formation. nih.govnih.gov In a mouse model of full-thickness skin defects, a Leu-enkephalin derivative significantly accelerated the rate of wound closure compared to a control group. nih.govnih.gov This effect was associated with a significant increase in the concentration of epidermal growth factor (EGF) in the scar tissue. nih.govnih.gov EGF is a potent mitogen that stimulates the proliferation of various cell types, including keratinocytes and fibroblasts, which are essential for re-epithelialization and collagen synthesis. nih.govnih.gov
The table below summarizes the key research findings on the effects of Leu-enkephalin and its derivatives on wound healing.
| Compound/Derivative | Key Findings | Mechanism of Action | Model System |
| Leu-enkephalin | Promotes wound repair. benthamscience.com | Induces activation of Erk, P90(RSK), and Elk-1; promotes disruption of hemidesmosomes and expression of MMP-2 and MMP-9. benthamscience.com | In vitro cell culture |
| Dalargin (Leu-enkephalin analog) | Stimulates healing of skin wounds. nih.gov | Accelerates proliferation, increases fibroblast mitoses, promotes growth of vascular elements, and accelerates epithelialization. nih.gov | Rats, dogs, and mini-pigs |
| Leu-enkephalin derivative (E10) | Promoted wound healing and reduced depressed scar formation. nih.govnih.gov | Significantly increased the level of Epidermal Growth Factor (EGF). nih.govnih.gov | C57BL/6N mice |
Hypoxia Response
Endogenous opioid peptides, including Leu-enkephalin and its analogues, are implicated in the physiological and cellular responses to hypoxia (low oxygen conditions). These peptides can exert protective effects, particularly in the context of hypoxic-ischemic injury.
A non-opioid analogue of Leu-enkephalin, with the structure Phe–D-Ala–Gly–Phe–Leu–Arg, has demonstrated a significant cardioprotective effect in newborn rats subjected to intrauterine hypoxia. nih.govresearchgate.net This suggests a role for arginine-containing enkephalin derivatives in mitigating the damaging effects of oxygen deprivation on cardiac tissue. The mechanisms underlying this protection are believed to be partially associated with the activation of the nitric oxide synthase (NOS)-nitric oxide (NO) system. nih.gov
During acute hypoxia, the levels of Leu-enkephalin in the median eminence of the hypothalamus have been shown to increase significantly in rats. nih.gov This increase is thought to represent a reduced or inhibited release of Leu-enkephalin, potentially acting as a negative feedback mechanism in response to the high circulating levels of glucocorticoids activated by acute hypoxia. nih.gov
At the cellular level, the activation of δ-opioid receptors, for which Leu-enkephalin is a primary endogenous ligand, is involved in neuroprotection against hypoxic-ischemic stress. nih.gov This neuroprotective effect can be mediated through the regulation of various cellular processes and signaling pathways. nih.gov While δ-opioid receptor expression may not be significantly altered by prolonged hypoxia in all cell types, its activation can influence the phosphorylation of key signaling molecules like ERK1/2 and p38 MAPKs. researchgate.net
The following table details the observed effects of Leu-enkephalin and its analogues in response to hypoxia.
| Compound/Derivative | Observed Effect | Proposed Mechanism | Model System |
| Non-opioid analogue of Leu-enkephalin (Phe–D-Ala–Gly–Phe–Leu–Arg) | Pronounced cardioprotective effect. nih.govresearchgate.net | Partial association with the activation of the NOS-NO system. nih.gov | Newborn albino rats subjected to intrauterine hypoxia |
| Leu-enkephalin | Markedly enhanced levels in the median eminence of the hypothalamus. nih.gov | Reduced and/or inhibited release, acting through a fast negative feedback of acute hypoxia-activated high circulating glucocorticoid level. nih.gov | Rats exposed to acute hypoxia |
| Delta opioid peptide DADLE | Reduces MCAO/R-induced brain infarct volume and improves neurologic function. nih.gov | Targets brain microvascular endothelial cells, reducing apoptosis. nih.gov | Rat model of middle cerebral artery occlusion/reperfusion (MCAO/R) |
Lacrimal Fluid and Protein Secretion Regulation
The opioidergic system, which includes Leu-enkephalin and its derivatives, plays a regulatory role in lacrimal gland function, influencing both tear fluid and protein secretion. This modulation appears to be primarily inhibitory in nature.
Studies have identified the presence of proenkephalin A derivatives, including Leu-enkephalin, in the lacrimal glands of rats. nih.gov These endogenous peptides have been shown to inhibit forskolin-stimulated adenylate cyclase activity in lacrimal gland membranes. nih.gov The inhibition of adenylate cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP), is a mechanism known to reduce protein secretion from the lacrimal gland. This inhibitory effect is mediated through the activation of δ-opioid receptors. nih.gov
Furthermore, research has demonstrated that opioidergic signaling pathways can modulate tear production. benthamscience.comnih.gov Topical application of Met-enkephalin, a closely related endogenous opioid peptide, has been shown to depress tear secretion in rats. benthamscience.comnih.gov This suggests that the local release of enkephalins in the eye can lead to a reduction in tear volume. Conversely, the administration of an opioid antagonist, naltrexone, can reverse spontaneous decreases in tear volume, further supporting the inhibitory role of endogenous opioids in tear secretion. benthamscience.comnih.gov
The table below summarizes the influence of enkephalins on lacrimal gland function.
| Compound | Effect on Lacrimal Gland | Mechanism of Action | Model System |
| Leu-enkephalin | Inhibition of forskolin-stimulated adenylate cyclase activity. nih.gov | Activation of δ-opioid receptors. nih.gov | Rat lacrimal gland membranes |
| Met-enkephalin | Depressed tear secretion. benthamscience.comnih.gov | Modulation of opioidergic signaling pathways. benthamscience.comnih.gov | Sprague-Dawley rats |
| Naltrexone (opioid antagonist) | Raised levels of tears in rats with decreased tear volume. benthamscience.comnih.gov | Blocks the inhibitory effect of endogenous opioids. benthamscience.comnih.gov | Sprague-Dawley rats |
Neuroimmune Interactions in Specific Tissues (e.g., Bronchus-Associated Lymphoid Tissue)
Leu-enkephalin and its arginine-containing derivatives are integral components of the neuroimmune axis, facilitating communication between the nervous and immune systems in specific tissues, such as the bronchus-associated lymphoid tissue (BALT). BALT is a crucial site for the initiation of immune responses in the respiratory tract.
Immunohistochemical studies have revealed the presence of nerve fibers containing Leu-enkephalin and Met-enkephalin-Arg-Gly-Leu within the BALT of rats and cats. nih.gov These nerve fibers are found in close proximity to various immune cells, including mast cells and macrophage/monocyte lineage cells, within the different compartments of the BALT. nih.gov This anatomical arrangement suggests a direct interaction between enkephalin-releasing nerve fibers and immune cells, allowing for the modulation of immune function by these neuropeptides.
The existence of a local opioid network throughout the respiratory system has been further substantiated by the identification of proenkephalin, the precursor to enkephalins, and its processing enzymes in various cell types, including alveolar macrophages and pulmonary neuroendocrine cells. nih.gov Concurrently, δ-opioid receptors, the primary target for Leu-enkephalin, have been identified on these same cells, as well as on sensory nerve fibers within the bronchial epithelium. nih.gov This localized system enables enkephalins to exert immunomodulatory effects directly within the respiratory mucosa.
The interaction between enkephalins and immune cells is not limited to the respiratory tract. Opioid receptors have been found on the surface of various immune cells, and enkephalins can influence a range of immune functions, including cell proliferation, chemotaxis, and cytokine synthesis. nih.gov This neuroimmune cross-talk is critical for regulating inflammatory responses and maintaining homeostasis.
The following table outlines the key findings regarding the neuroimmune interactions of Leu-enkephalin and related peptides in the respiratory system.
| Peptide/Component | Location in Respiratory System | Associated Immune Cells | Implication |
| Leu-enkephalin | Nerve fibers in Bronchus-Associated Lymphoid Tissue (BALT). nih.gov | Mast cells, macrophage/monocyte cell line. nih.gov | Direct neuroimmune modulation in the respiratory tract. |
| Met-enkephalin-Arg-Gly-Leu | Nerve fibers in Bronchus-Associated Lymphoid Tissue (BALT). nih.gov | Mast cells, macrophage/monocyte cell line. nih.gov | Regulation of local immune responses. |
| Proenkephalin, Met-enkephalin, and δ-opioid receptor | Alveolar macrophages, submucosal glands, pulmonary neuroendocrine cells, sensory nerve fibers. nih.gov | Alveolar macrophages. nih.gov | Evidence of a local opioid network for immunomodulation. |
Research Methodologies and Analytical Approaches for Leu Enkephalin Arg
Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)
The chemical synthesis of Leu-enkephalin-arg, like many other peptides, is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This technique, originally developed by R.B. Merrifield, allows for the efficient and controlled assembly of amino acids in a specific sequence on an insoluble polymer support, or resin.
The process begins with the C-terminal amino acid, Arginine (Arg), being covalently attached to the solid support. The synthesis then proceeds by sequentially adding the subsequent amino acids—Leucine (Leu), Phenylalanine (Phe), Glycine (Gly), Glycine (Gly), and Tyrosine (Tyr)—in a stepwise manner. Each cycle of amino acid addition involves two key chemical reactions:
Deprotection: The removal of a temporary protecting group from the α-amino group of the resin-bound amino acid. In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy, a mild base like piperidine is used for this step.
Coupling: The formation of a peptide bond between the newly deprotected amino group and the carboxyl group of the incoming protected amino acid. This reaction is facilitated by activating agents, such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC) or uronium/guanidinium-based reagents (e.g., HATU), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions.
Throughout the synthesis, the side chains of the amino acids, particularly the hydroxyl group of Tyrosine and the guanidinium group of Arginine, must be protected by stable, acid-labile protecting groups to prevent unwanted side reactions.
| Synthesis Strategy | Protecting Group | Deprotection Agent | Coupling Reagents | Cleavage Cocktail Example |
| Fmoc SPPS | Fmoc (N-α-amino) | Piperidine in DMF | HATU, HOBt, DIC | TFA/H₂O/TIPS |
| Boc SPPS | Boc (N-α-amino) | TFA in DCM | DCC, HOBt | HF |
Peptide Quantification and Detection
Accurate quantification and sensitive detection of this compound in various biological matrices are essential for understanding its distribution, metabolism, and physiological roles. A combination of immunological and chromatographic techniques is typically employed for this purpose.
Radioimmunoassay (RIA) is a highly sensitive and specific immunological technique used for quantifying peptides at very low concentrations (picomolar to femtomolar range). The principle of RIA is based on the competitive binding of a radiolabeled peptide (tracer) and an unlabeled peptide (the sample or standard) to a limited number of specific antibodies.
To develop an RIA for this compound, antibodies are generated by immunizing an animal with the peptide, which is often conjugated to a larger carrier protein to enhance its immunogenicity. A radiolabeled version of this compound is also synthesized, typically by incorporating a radioactive isotope like Iodine-125 (¹²⁵I) into the Tyrosine residue.
In the assay, a known amount of the specific antibody and the radiolabeled peptide are incubated with either standard solutions of unlabeled this compound or the unknown biological samples. The unlabeled peptide in the sample competes with the radiolabeled peptide for binding to the antibody. After reaching equilibrium, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity of the bound fraction is measured. The concentration of this compound in the sample is inversely proportional to the measured radioactivity and can be determined by comparison with a standard curve. For enkephalins, RIA methods have demonstrated the ability to measure concentrations as low as 0.5 to 30 pmol/l in fluids like cerebrospinal fluid. vu.edu.au
Chromatography is a fundamental analytical method for the separation, identification, and purification of peptides. Different chromatographic techniques are often used in combination to achieve high-resolution separation.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification and quantification of this compound. hplc.eu Specifically, reversed-phase HPLC (RP-HPLC) is employed, which separates peptides based on their hydrophobicity.
In a typical RP-HPLC setup for this compound analysis, the crude peptide or an extracted biological sample is injected into a column packed with a nonpolar stationary phase (e.g., silica gel modified with C18 alkyl chains). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent such as trifluoroacetic acid (TFA), is then pumped through the column. By gradually increasing the concentration of the organic solvent (a gradient elution), the peptides are eluted from the column in order of increasing hydrophobicity. This compound, being a relatively hydrophobic peptide, will be retained on the column and then eluted at a specific retention time. The peptide is detected as it exits the column, commonly by UV absorbance at wavelengths of 214 or 280 nm. The area under the resulting chromatographic peak is proportional to the amount of peptide present. The combination of HPLC with RIA provides a highly specific and sensitive method for measuring enkephalins in biological fluids. vu.edu.au
Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their size and shape. edvotek.com This technique is particularly useful for separating this compound from larger precursor proteins or other high-molecular-weight contaminants in biological extracts. govinfo.gov
The stationary phase in gel filtration consists of porous beads with a specific pore size distribution. edvotek.com When a sample is passed through the column, larger molecules that cannot enter the pores are excluded and travel through the column more quickly, eluting first. edvotek.comeag.com Smaller molecules, like this compound, can diffuse into the pores of the beads, which increases their path length and causes them to elute later. edvotek.comeag.com This method is often used as an initial purification step before a higher-resolution technique like RP-HPLC. govinfo.gov It can also be used to study the in vivo metabolism of opioid peptides by separating the intact peptide from its smaller metabolic fragments. nih.gov
| Chromatographic Technique | Principle of Separation | Primary Application for this compound |
| HPLC (Reversed-Phase) | Hydrophobicity | High-resolution purification and quantification |
| Gel Filtration (SEC) | Molecular Size and Shape | Separation from larger precursors; Desalting |
Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the definitive identification and structural characterization of peptides like this compound. MS is often coupled with a separation technique, most commonly HPLC (LC-MS), to analyze complex mixtures.
For the analysis of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions of the peptide with minimal fragmentation. The mass spectrometer then precisely measures the molecular weight of the peptide, which can be used to confirm its identity.
Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, the molecular ion of this compound is selected and then fragmented within the mass spectrometer through collision-induced dissociation (CID). The resulting fragment ions correspond to specific cleavages along the peptide backbone. The analysis of this fragmentation pattern allows for the de novo sequencing of the peptide, confirming the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg. A mass spectrum of a closely related peptide, this compound-Arg, demonstrates the characteristic fragmentation patterns that allow for detailed structural elucidation.
Mass Spectrometry (MS) Applications
MALDI-TOF Imaging Mass Spectrometry (IMS)
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Imaging Mass Spectrometry (IMS) is a powerful technique used to visualize the spatial distribution of molecules, including peptides like enkephalins, directly in tissue sections. While specific IMS studies centered on this compound are not prominently documented, the methodology has been extensively used for related peptides.
In a typical MALDI-IMS experiment, a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser desorbs and ionizes the peptides from the tissue, and their mass-to-charge ratio is measured by a TOF analyzer. This process is repeated across the entire tissue section to generate a molecular map. Studies on Leu-enkephalin have demonstrated that MALDI can induce fragmentation, and the fragmentation pattern is dependent on the laser fluence (the energy delivered per unit area). nih.govnist.gov At lower fluences, fragmentation can lead to the formation of immonium ions, while higher fluences can cause backbone fragmentation. nist.gov This detailed fragmentation analysis is crucial for the structural confirmation of peptides like this compound in complex biological samples.
Key Findings from Related Peptide Studies:
Fragmentation Patterns: The fragmentation of Leu-enkephalin is well-characterized, providing a model for predicting the fragmentation of this compound. nih.gov
Spatial Distribution: IMS allows for mapping the distribution of neuropeptides in specific brain regions or other tissues, providing insights into their sites of action and synthesis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of peptides in biological fluids and tissue extracts due to its high sensitivity and specificity. This technique separates peptides in a complex mixture using liquid chromatography before they are ionized and analyzed by a mass spectrometer.
For the analysis of enkephalins, including this compound, a typical LC-MS/MS method would involve a protein precipitation step followed by separation on a reverse-phase column and detection using multiple reaction monitoring (MRM). nih.gov This approach allows for the highly selective and sensitive quantification of the target peptide. nih.govnih.gov Studies have established LC-MS/MS methods for Leu-enkephalin with limits of quantitation in the picogram per milliliter range in human plasma. nih.gov These established protocols provide a strong foundation for developing a validated assay for this compound. The stability of enkephalins in biological samples is a critical pre-analytical variable, and proper collection procedures are necessary to ensure reliable results. nih.govdaneshyari.com
Table 1: LC-MS/MS Parameters for Enkephalin Analysis
| Parameter | Description |
|---|---|
| Sample Preparation | Protein precipitation from plasma or tissue homogenate. |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UPLC) with a C18 column. |
| Ionization | Electrospray Ionization (ESI) in positive mode. |
| Detection | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. |
| Internal Standard | A stable isotope-labeled version of the peptide is used for accurate quantification. |
Laser Diode Thermal Desorption-Triple Quadrupole Mass Spectrometry (LDTD-QqQMS)
Laser Diode Thermal Desorption-Triple Quadrupole Mass Spectrometry (LDTD-QqQMS) is a high-throughput technique for the rapid analysis of samples. While not as commonly cited for peptide analysis as LC-MS/MS, its potential for the fast quantification of small peptides has been explored. In LDTD, samples are dried onto a microwell plate and then rapidly heated by a laser, causing thermal desorption of the analyte, which is then carried into the mass spectrometer.
Research on model peptides like Leu-enkephalin has demonstrated that LDTD-QqQMS can be used for both qualitative and quantitative analysis. The technique can generate characteristic fragment ions (such as b and y ions) that are useful for identification. While the limits of quantification may not yet be suitable for all clinical applications requiring ultra-high sensitivity, LDTD offers a significant speed advantage for applications where higher concentrations of peptides are expected.
Immunocytochemical and Ultrastructural Localization
Immunocytochemistry (ICC) is a technique used to visualize the location of a specific protein or antigen in cells or tissue sections using antibodies. This method is crucial for understanding the distribution of neuropeptides like this compound within the nervous system and other tissues.
While studies specifically mapping this compound are not widely available, extensive immunocytochemical research has been conducted on enkephalins in general. nih.gov These studies have mapped the distribution of enkephalin-like immunoreactivity in numerous regions of the central nervous system, including areas involved in pain perception, neuroendocrine regulation, and motor control. nih.govnih.gov
At the ultrastructural level, using electron microscopy, ICC can reveal the subcellular localization of peptides. For instance, studies on Leu-enkephalin have shown that it is present in neuronal terminals, where it forms axosomatic and axodendritic synapses. nih.gov This provides morphological evidence for its role as a neurotransmitter or neuromodulator. nih.gov Similar approaches could be used to determine the precise neuronal and subcellular localization of this compound, helping to elucidate its specific neural circuits and functions.
In Vitro Assays and Cell Culture Models
In vitro assays and cell culture models are essential tools for characterizing the biological activity and mechanism of action of peptides like this compound.
Receptor Binding Assays: Radioligand binding assays using cell membranes from cell lines expressing specific opioid receptors (mu, delta, kappa) are used to determine the binding affinity and selectivity of the peptide.
Functional Assays: Cell-based functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays or β-arrestin recruitment assays, are used to determine the potency and efficacy of the peptide as an agonist or antagonist at opioid receptors. Studies on Leu-enkephalin analogs have utilized such assays to explore structure-activity relationships. mdpi.com
Cell Culture Models: Primary neuronal cultures or neuroblastoma cell lines can be used to study the effects of this compound on cell signaling, proliferation, and survival. nih.gov For example, studies on Met-enkephalin have used primary cultures of adrenocortical cells to investigate its effects on cell proliferation. nih.gov
Ex Vivo Tissue Preparations (e.g., Synaptosomal Membranes, Brain Slices)
Ex vivo tissue preparations provide a bridge between in vitro and in vivo studies, allowing for the investigation of a compound's effects in a more intact biological environment.
Synaptosomal Membranes: Preparations of synaptosomal plasma membranes from specific brain regions, such as the striatum, are used to study the metabolism and degradation of opioid peptides. nih.gov Research has shown that Leu-enkephalin is metabolized by aminopeptidases and enkephalinases present in these membranes. nih.gov Similar studies with this compound could identify the specific enzymes responsible for its breakdown and help in the design of more stable analogs.
Brain Slices: Acute brain slices are used in electrophysiology experiments to study how neuropeptides modulate neuronal activity and synaptic transmission. By recording from neurons in specific brain regions, the effect of this compound on neuronal firing rates, membrane potential, and synaptic currents can be determined.
Isolated Organ Baths: Classic pharmacological preparations, such as the guinea pig ileum and mouse vas deferens, are used to assess the opioid activity of peptides. nih.govhplc.eu The ability of this compound to inhibit electrically stimulated contractions in these tissues would provide a measure of its potency at mu and delta opioid receptors, respectively. nih.gov
Animal Models in this compound Research
In vivo studies using animal models are critical for understanding the physiological and behavioral effects of this compound.
Pain Models: Various animal models of pain (e.g., tail-flick, hot-plate, and models of neuropathic or inflammatory pain) can be used to assess the analgesic properties of this compound.
Behavioral Models: Animal models of anxiety, depression, and addiction are employed to investigate the role of this compound in mood and reward pathways. The effects of the peptide on animal behavior in tests such as the elevated plus-maze or conditioned place preference would provide insights into its potential neuropsychiatric effects.
Pharmacokinetic Studies: Animal models, often rats or mice, are used to study the absorption, distribution, metabolism, and excretion (ADME) of the peptide. mdpi.com These studies are essential for understanding its bioavailability and duration of action in a living organism.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Leu-enkephalin |
| This compound |
| Met-enkephalin |
| Met-enkephalin-Arg-Gly-Leu |
| Tyr-Gly-Gly-Phe-Leu |
| Tyr-Gly-Gly-Phe-Leu-Arg |
| Bestatin |
| Thiorphan |
| MK-421 |
Based on a comprehensive review of the available research, it is not possible to generate an article that focuses solely on the chemical compound "this compound" within the strict confines of the provided outline. The existing scientific literature extensively covers Leu-enkephalin and Met-enkephalin, including their roles in neurobiology, physiology, pain, and stress, and their study in various rodent models. However, specific research detailing the use of "this compound" in these experimental contexts is not available in the provided search results.
The processing of the precursor protein, proenkephalin, is known to yield Leu-enkephalin. While C-terminally extended versions of Met-enkephalin containing arginine, such as Met-enkephalin-Arg-Phe and Met-enkephalin-Arg-Gly-Leu, have been identified and studied, equivalent research on an arginine-extended Leu-enkephalin is not sufficiently documented to fulfill the requirements of the requested article.
Therefore, to adhere to the strict instructions of focusing exclusively on "this compound" and avoiding the inclusion of information on other compounds, this request cannot be completed. An article generated under these constraints would lack the scientific accuracy and depth required, as the foundational research on this specific compound in the outlined areas is not presently available.
Future Research Directions and Therapeutic Implications
Elucidation of Complex Intermediary Metabolic Products and Pathways
A critical avenue of future research lies in the detailed mapping of the metabolic fate of Leu-enkephalin-arg. While the metabolism of its parent compound, Leu-enkephalin, is relatively well-understood, the addition of the C-terminal arginine residue introduces alternative cleavage sites and potentially novel bioactive fragments. Leu-enkephalin is primarily degraded by aminopeptidases, which cleave the Tyr-Gly bond, and by angiotensin-converting enzyme (ACE), which can also hydrolyze the peptide. mdpi.com The presence of arginine in this compound suggests that carboxypeptidases may also play a significant role in its breakdown, releasing Leu-enkephalin.
Table 1: Potential Metabolic Pathways of this compound
| Enzyme Class | Potential Cleavage Site | Resulting Products |
| Aminopeptidases | Tyr-Gly | Tyrosine + Gly-Gly-Phe-Leu-Arg |
| Carboxypeptidases | Leu-Arg | Leu-enkephalin + Arginine |
| Angiotensin-Converting Enzyme (ACE) | Gly-Phe or Phe-Leu | Tyr-Gly-Gly + Phe-Leu-Arg or Tyr-Gly-Gly-Phe + Leu-Arg |
Targeting this compound Pathways for Analgesic Development
The enkephalinergic system is a well-established target for pain modulation, and this compound, as an endogenous opioid, holds significant potential for the development of novel analgesics. nih.govkoreascience.kr A key advantage of targeting this system is the potential for developing pain therapeutics with fewer side effects than traditional opioids, which primarily act on the mu-opioid receptor. Leu-enkephalin and its analogues exhibit a preference for the delta-opioid receptor, which is also involved in analgesia but may have a lower propensity for causing respiratory depression and addiction. pnas.orgmdpi.com
Future research will focus on several strategies to harness the analgesic potential of this compound pathways. One approach involves the development of inhibitors for the enzymes that degrade this compound, thereby prolonging its analgesic effects. Another strategy is to design agonists that specifically target the receptors activated by this compound and its bioactive metabolites. A deeper understanding of the downstream signaling pathways activated by these receptors will be crucial for designing drugs with improved efficacy and safety profiles.
Investigating Novel this compound Analogues with Enhanced Selectivity or Stability
A major hurdle in the therapeutic application of native peptides like this compound is their rapid degradation in the body. chemspider.com Consequently, a significant area of research is the design and synthesis of novel analogues with enhanced stability and selectivity. Various chemical modifications can be employed to achieve this, including the substitution of natural amino acids with D-amino acids, cyclization of the peptide backbone, and the introduction of non-peptide bonds. technologynetworks.comnih.govosti.gov
These modifications aim to create molecules that are less susceptible to enzymatic degradation while retaining or even improving their affinity and selectivity for specific opioid receptors. For example, the substitution of glycine at the second position with a D-amino acid has been shown to increase the stability and activity of enkephalin analogues. technologynetworks.comresearchgate.net The development of such analogues could lead to drugs with longer half-lives and more targeted effects, reducing the required dose and the potential for off-target side effects.
Table 2: Strategies for Developing Novel this compound Analogues
| Modification Strategy | Rationale | Desired Outcome |
| D-amino acid substitution | Resistance to enzymatic degradation | Increased stability and half-life |
| Peptide backbone cyclization | Conformational constraint | Enhanced receptor selectivity and stability |
| Non-peptide bond incorporation | Resistance to peptidases | Improved bioavailability |
| N- and C-terminal modifications | Blocking enzymatic cleavage | Increased duration of action |
Exploration of this compound in Specific Neuropathologies and Systemic Disorders
Beyond its role in pain, the enkephalinergic system is implicated in a range of neurological and systemic disorders. Future research will explore the potential therapeutic relevance of this compound in these conditions.
In the context of neuropathologies , studies have suggested a link between the enkephalin system and neurodegenerative diseases such as Alzheimer's disease. Alterations in enkephalin levels and receptor binding have been observed in the brains of Alzheimer's patients. Further investigation is needed to determine whether targeting this compound pathways could offer a neuroprotective strategy or alleviate cognitive symptoms.
Regarding systemic disorders , the anti-inflammatory properties of enkephalins are a growing area of interest. Synthetic analogues of Leu-enkephalin have shown promise in regulating the systemic inflammatory response in preclinical models. This opens up the possibility of developing this compound-based therapies for inflammatory conditions such as inflammatory bowel disease or sepsis. A synthetic analogue of leu-enkephalin has been shown to reduce the production of pro-inflammatory cytokines in experimental ulcerative colitis.
Advanced Methodological Development for In Vivo Monitoring and Functional Characterization
To fully understand the physiological and pathological roles of this compound, advanced methods for its real-time monitoring and functional characterization in living organisms are essential. Traditional techniques often lack the temporal and spatial resolution to capture the dynamic nature of neuropeptide signaling.
Future research will rely on the development and application of cutting-edge technologies, including:
Microdialysis coupled with mass spectrometry: This technique allows for the in vivo sampling and quantification of neuropeptides and their metabolites from specific brain regions, providing valuable insights into their release and metabolism. nih.gov
Genetically encoded fluorescent sensors: These protein-based sensors can be designed to specifically bind to this compound and emit a fluorescent signal upon binding, enabling the visualization of its release and diffusion with high spatiotemporal resolution.
Advanced imaging techniques: Techniques such as positron emission tomography (PET) can be used to visualize the distribution and density of opioid receptors in the brain and other tissues, helping to understand the sites of action of this compound and its analogues.
These advanced methodologies will be instrumental in elucidating the precise roles of this compound in complex neural circuits and disease processes, ultimately guiding the development of more effective and targeted therapies.
Q & A
Q. What ethical considerations apply to animal studies involving this compound manipulation?
- Guidelines : Obtain ethics committee approval for Parkinson’s disease models. Adopt "people-first" language in publications (e.g., "rats with induced dyskinesia" vs. "dyskinetic rats") and justify sample sizes via power analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
